molecular formula C2H9ClN2 B104947 1,1-Dimethylhydrazine hydrochloride CAS No. 593-82-8

1,1-Dimethylhydrazine hydrochloride

Cat. No.: B104947
CAS No.: 593-82-8
M. Wt: 96.56 g/mol
InChI Key: VFQADAFGYKTPSH-UHFFFAOYSA-N
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Description

1,1-Dimethylhydrazine hydrochloride is a chemical compound with the molecular formula C₂H₉ClN₂. It is a derivative of hydrazine, where two hydrogen atoms are replaced by methyl groups. This compound is known for its high reactivity and is frequently used in various industrial and scientific applications. It is also recognized for its toxicity and potential carcinogenic properties .

Mechanism of Action

Target of Action

1,1-Dimethylhydrazine, also known as unsymmetrical dimethylhydrazine (UDMH), is a member of the hydrazine family . It is a strong DNA alkylating agent . The primary targets of 1,1-Dimethylhydrazine are DNA molecules, where it causes alkylation, leading to DNA damage and mutations .

Mode of Action

The compound interacts with its targets (DNA molecules) by alkylating them . This alkylation can lead to DNA damage and mutations, which can initiate the development of diseases like cancer .

Biochemical Pathways

The main pathway involves the hepatic conversion of DMH to AOM and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol doses affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .

Pharmacokinetics

It is known that the compound is highly toxic and can cause damage to various organs upon exposure .

Result of Action

The molecular and cellular effects of 1,1-Dimethylhydrazine’s action include DNA alkylation, leading to DNA damage and mutations . This can result in the enlargement of the proliferative zone in the colonic crypts, leading to an increment in the total number of labeled cells in the crypts . Chronic exposure may cause diseases like pneumonia, liver damage, and kidney damage .

Action Environment

1,1-Dimethylhydrazine is used primarily as a component of jet and rocket fuels . It autoignites at a higher temperature and is thus more stable in storage . It ignites spontaneously in air or in contact with hydrogen peroxide, nitric acid, or other oxidizers . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethylamine with monochloramine, resulting in the formation of 1,1-dimethylhydrazinium chloride :

(CH3)2NH+NH2Cl(CH3)2NNH2HCl(CH_3)_2NH + NH_2Cl \rightarrow (CH_3)_2NNH_2 \cdot HCl (CH3​)2​NH+NH2​Cl→(CH3​)2​NNH2​⋅HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves the Olin Raschig process. This process includes the reaction of dimethylamine with monochloramine under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Metal hydrides.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrogen oxides, while substitution reactions can yield various alkylated derivatives .

Properties

IUPAC Name

1,1-dimethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQADAFGYKTPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-14-7 (Parent)
Record name Hydrazine, 1,1-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30208037
Record name Hydrazine, 1,1-dimethyl-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55484-54-3, 593-82-8
Record name Hydrazine, 1,1-dimethyl-, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55484-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1,1-dimethyl-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, 1,1-dimethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, 1,1-dimethyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylhydrazine monohydrochloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper regarding the reaction of 1,1-Dimethylhydrazine hydrochloride with derivatives of α,β-unsaturated acids?

A1: While the provided abstract lacks specific details about the reaction outcomes, it highlights that the research investigated the reactions of this compound with derivatives of α,β-unsaturated acids. The paper specifically focuses on the preparation of 1,1-dimethyl-2-pyrazolinium-3-olates from these reactions []. This suggests the research likely elucidates the reaction mechanism and conditions leading to the formation of these specific pyrazolinium compounds.

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